11-Oxoundec-9-enoic acid
CAS No.: 79868-91-0
Cat. No.: VC19329862
Molecular Formula: C11H18O3
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79868-91-0 |
|---|---|
| Molecular Formula | C11H18O3 |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 11-oxoundec-9-enoic acid |
| Standard InChI | InChI=1S/C11H18O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h6,8,10H,1-5,7,9H2,(H,13,14) |
| Standard InChI Key | GUCLXGNHJRLWIL-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCC=CC=O)CCCC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
11-Oxoundec-9-enoic acid is defined by the following physicochemical properties :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.26 g/mol |
| Exact Mass | 198.126 Da |
| PSA (Polar Surface Area) | 54.37 Ų |
| LogP (Partition Coefficient) | 2.56 |
| IUPAC Name | (9Z)-11-oxoundec-9-enoic acid |
| SMILES | C(CCC/C=C\C=O)CCCC(=O)O |
| InChI Key | GUCLXGNHJRLWIL-VURMDHGXSA-N |
The compound’s stereochemistry is specified by the Z configuration of the double bond at C9, as indicated by its IUPAC name . Discrepancies in CAS registry numbers (79868-91-0 vs. 73548-18-2) may reflect database variations or isomer-specific entries, necessitating further validation .
Spectral and Structural Features
The 2D and 3D conformational models available in PubChem illustrate a bent alkyl chain with distinct electronic environments around the carbonyl and carboxylic acid groups . These features facilitate interactions with enzymes and synthetic reagents, particularly in oxidation and reduction reactions.
Synthesis and Production Pathways
Enzymatic Oxidation
Industrial-scale production often employs biotransformation using engineered microbial systems. For example, Pseudomonas putida expressing Baeyer–Villiger monooxygenase (BVMO) can oxidize fatty acid precursors like ricinoleic acid to yield 11-oxoundec-9-enoic acid . This method aligns with sustainable chemistry practices, avoiding harsh reagents.
Chemical Synthesis
Key synthetic routes include:
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Oxidation of Undecenoic Acid: Using osmium tetroxide () and sodium periodate () in tert-butanol to cleave double bonds and introduce ketone groups .
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Aldehyde Functionalization: Selective oxidation of primary alcohols to carboxylic acids via Jones reagent () .
Reactivity and Derivative Formation
Oxidation and Reduction
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Oxidation: The aldehyde group at C11 can be further oxidized to a carboxylic acid, yielding dicarboxylic derivatives .
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Reduction: Sodium borohydride () reduces the ketone to a secondary alcohol, producing 11-hydroxyundec-9-enoic acid .
Halogenation
Bromine () adds across the C9 double bond, generating dibromo derivatives useful in polymer cross-linking .
Challenges and Future Perspectives
Current limitations include:
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Stereochemical Purity: Industrial synthesis often yields racemic mixtures, complicating pharmacological use .
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Biological Data Gaps: Mechanistic studies on cytotoxicity, metabolism, and bioavailability are urgently needed.
Future research should prioritize:
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